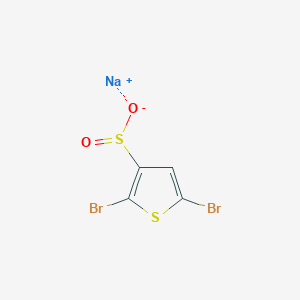
Sodium 2,5-dibromothiophene-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of sodium 2,5-dibromothiophene-3-sulfinate.
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different applications.
Sodium triflinate: A trifluoromethylated sulfinate with unique properties and uses.
Uniqueness
This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .
Propiedades
Fórmula molecular |
C4HBr2NaO2S2 |
|---|---|
Peso molecular |
328.0 g/mol |
Nombre IUPAC |
sodium;2,5-dibromothiophene-3-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |
Clave InChI |
DEHWHRYJXVCPED-UHFFFAOYSA-M |
SMILES canónico |
C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


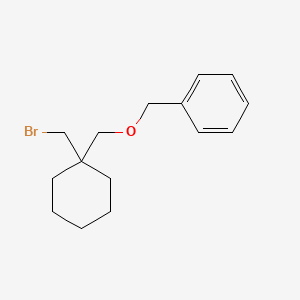
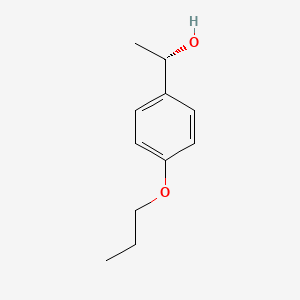

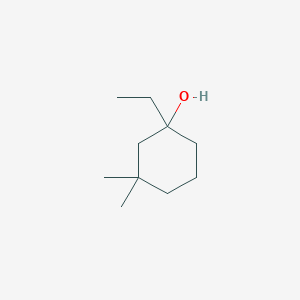
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
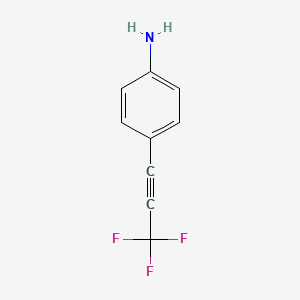

![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)

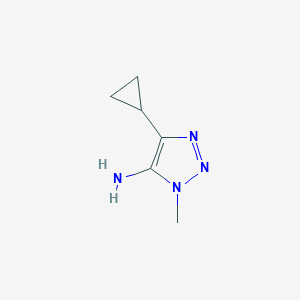
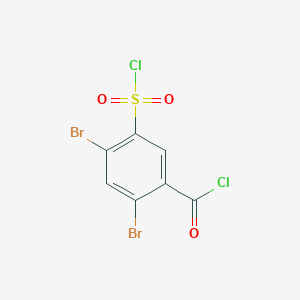
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
